N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide
Description
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Properties
IUPAC Name |
N-carbamoyl-2-[(2E)-4-oxo-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-15(2)8-4-5-16(15,3)10(6-8)20-21-14-19-12(23)9(25-14)7-11(22)18-13(17)24/h8-9H,4-7H2,1-3H3,(H,19,21,23)(H3,17,18,22,24)/b20-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPZZMJWZKQGIX-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NN=C3NC(=O)C(S3)CC(=O)NC(=O)N)C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/N=C/3\NC(=O)C(S3)CC(=O)NC(=O)N)/C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A thiazolidine ring
- A hydrazine moiety
- A bicyclic alkene system
Molecular Formula
The molecular formula of the compound is . Its structural complexity suggests multiple sites for biological interaction.
Synthesis
The synthesis of N-carbamoyl derivatives typically involves the reaction of isothiocyanates with amines or hydrazines. The specific synthetic route for this compound has not been extensively documented in the literature; however, it can be hypothesized based on similar compounds.
Antimicrobial Activity
Research indicates that compounds with thiazolidine rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidines can inhibit the growth of various bacteria and fungi. The specific activity of N-carbamoyl derivatives against pathogens like Staphylococcus aureus and Escherichia coli could be explored further.
Anticancer Properties
Preliminary studies suggest that compounds containing hydrazine and thiazolidine functionalities may possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways. For example, compounds similar to N-carbamoyl derivatives have been shown to interfere with cell cycle progression in cancer cell lines.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the biological activity of such compounds. Preliminary data indicate that N-carbamoyl derivatives may act as inhibitors of specific enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic applications in metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidine derivatives demonstrated their efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for certain derivatives:
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| N-carbamoyl | 8 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In vitro studies on hydrazine-containing compounds revealed their potential to induce apoptosis in breast cancer cell lines. The study highlighted:
- Cell Line Used : MCF-7 (breast cancer)
- IC50 Value : 25 µM after 48 hours of treatment
- Mechanism : Induction of caspase-dependent apoptosis pathways.
Research Findings
Recent publications have explored the structure-activity relationship (SAR) of thiazolidine-based compounds, emphasizing the role of substituents on biological activity. Compounds with electron-withdrawing groups demonstrated enhanced enzyme inhibition compared to their electron-donating counterparts.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with the condensation of hydrazine derivatives with bicyclic ketones (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) to form hydrazone intermediates. Subsequent cyclization with thiazolidinone precursors is critical. Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reactivity .
- Catalysts : Sodium hydride or potassium carbonate facilitates deprotonation and accelerates cyclization .
- Temperature Control : Reflux conditions (80–100°C) improve reaction rates while minimizing side products .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures high purity (>95%) .
Q. How is the molecular structure characterized using spectroscopic and chromatographic techniques?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks. For example, hydrazone protons resonate at δ 7.2–8.5 ppm, while thiazolidinone carbonyls appear at ~170 ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1750 cm) and N–H (3200–3400 cm) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Chromatography : HPLC with UV detection monitors reaction progress and purity using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening approaches assess its therapeutic potential?
Methodological Answer: Initial screening should focus on:
- Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values <50 µg/mL indicating promise .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2, MMP-9) at varying concentrations (1–100 µM) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Replicate studies using CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for cytotoxicity .
- Compound Purity Verification : Re-test batches with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
- Mechanistic Cross-Validation : Combine enzyme inhibition data with transcriptomic profiling (RNA-seq) to confirm target engagement .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-PEG 400 mixtures (10:90 v/v) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters or glycoside moieties at the acetamide group to improve intestinal absorption .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release and reduced hepatic clearance .
Q. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., thymidylate synthase) or receptors. Focus on binding energy scores (ΔG < -8 kcal/mol) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
- QSAR Modeling : Develop regression models correlating substituent electronegativity with activity (e.g., Hammett σ values) .
Q. How can synthetic impurities and by-products be minimized during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediates in real-time .
- Design of Experiments (DoE) : Use Taguchi methods to optimize parameters (e.g., pH 7–8, 24-hour reaction time) .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to reduce waste .
Q. What mechanistic studies elucidate its mode of action?
Methodological Answer:
- Kinetic Analysis : Determine and for enzyme targets via Lineweaver-Burk plots .
- Gene Expression Profiling : RNA-seq on treated cells identifies pathways (e.g., apoptosis, oxidative stress) .
- Metabolomics : LC-MS-based profiling of treated cell lysates reveals metabolic perturbations (e.g., TCA cycle inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
